![molecular formula C7H11NO4S B2885887 (1-Prop-2-enoylazetidin-3-yl) methanesulfonate CAS No. 2305526-74-1](/img/structure/B2885887.png)
(1-Prop-2-enoylazetidin-3-yl) methanesulfonate
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Overview
Description
Methanesulfonates, such as “(1-Prop-2-enoylazetidin-3-yl) methanesulfonate”, are a class of organic compounds that contain a sulfonate functional group . Methanesulfonic acid, the parent compound of methanesulfonates, is a colorless liquid with the molecular formula CH3SO3H . Methanesulfonates are often used as intermediates in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “(1-Prop-2-enoylazetidin-3-yl) methanesulfonate” are not available, methanesulfonates in general can be synthesized from alcohols and methanesulfonyl chloride .Molecular Structure Analysis
The molecular structure of “(1-Prop-2-enoylazetidin-3-yl) methanesulfonate” would likely include a methanesulfonate group attached to a prop-2-enoylazetidin-3-yl group .Chemical Reactions Analysis
Methanesulfonates are known to participate in a variety of chemical reactions. They can act as alkylating agents, undergoing nucleophilic substitution reactions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-prop-2-enoylazetidin-3-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-3-7(9)8-4-6(5-8)12-13(2,10)11/h3,6H,1,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMOOBRFGAFXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CN(C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Prop-2-enoylazetidin-3-yl) methanesulfonate |
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